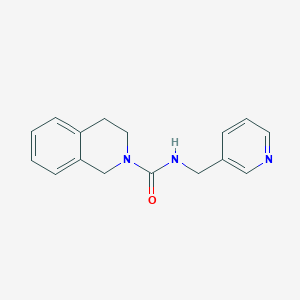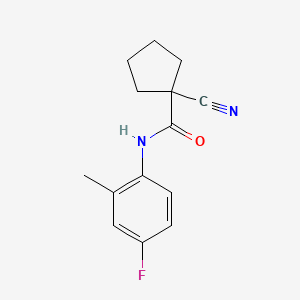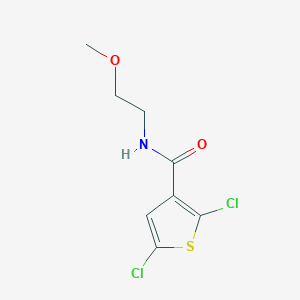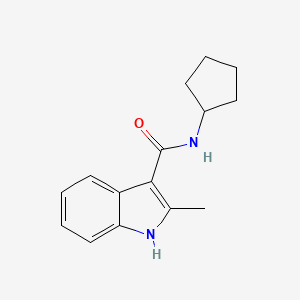
N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide, also known as PDMI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PDMI belongs to the class of isoquinoline carboxamides and has shown promising results in various preclinical studies.
Mecanismo De Acción
The mechanism of action of N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. This compound also inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting these pathways, this compound can induce apoptosis, cell cycle arrest, and reduce inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound can induce apoptosis and cell cycle arrest, thereby inhibiting the growth and proliferation of cancer cells. In inflammation, this compound can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorders, this compound can improve cognitive function and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide in lab experiments is its relatively simple synthesis method and high purity. This compound can also be easily scaled up for large-scale production. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound.
Direcciones Futuras
There are several future directions for the research and development of N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide. One of the future directions is to explore the potential therapeutic applications of this compound in other diseases such as autoimmune disorders and metabolic disorders. Another future direction is to optimize the synthesis method of this compound to improve its solubility and bioavailability. Furthermore, the development of this compound analogs with improved pharmacological properties could also be a future direction for research.
Métodos De Síntesis
The synthesis of N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide involves the reaction of 3-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-1(2H)-one with benzoyl chloride in the presence of triethylamine. The reaction yields this compound as a white solid with a purity of more than 95%. The synthesis method of this compound is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(18-11-13-4-3-8-17-10-13)19-9-7-14-5-1-2-6-15(14)12-19/h1-6,8,10H,7,9,11-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMOTIJRRJCWII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one](/img/structure/B7462941.png)
![N-[[3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylaniline](/img/structure/B7462945.png)

![Azetidin-1-yl-[4-(benzotriazol-1-ylmethyl)phenyl]methanone](/img/structure/B7462962.png)
![N-(4-methoxyphenyl)-4-[[2-[[(4-methylphenyl)-thiophen-2-ylmethyl]amino]acetyl]amino]benzamide](/img/structure/B7462974.png)

![N-(4-fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7462983.png)


![1-cyano-N-[(4-methoxyphenyl)methyl]cyclopentane-1-carboxamide](/img/structure/B7462999.png)
![2,4-dichloro-N-[2-[[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7463017.png)
![6-(4-Methylsulfanylphenoxy)tetrazolo[1,5-b]pyridazine](/img/structure/B7463026.png)
![[4-[(Dimethylamino)methyl]phenyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7463028.png)
